(r)-4-(1-Amino-2-hydroxyethyl)-2-bromophenol

Chiral Synthesis Formoterol API Enantiomeric Purity

(R)-4-(1-Amino-2-hydroxyethyl)-2-bromophenol is a chiral β-amino alcohol that serves as an indispensable advanced intermediate specifically for synthesizing the long-acting β2-adrenergic receptor agonist (R,R)-formoterol. Unlike generic phenethylamine derivatives, this compound possesses a unique combination of a single (R)-configured stereocenter critical for downstream diastereoselectivity and an ortho-bromine substituent essential for the convergent catalytic asymmetric synthesis of the final drug substance.

Molecular Formula C8H10BrNO2
Molecular Weight 232.07 g/mol
Cat. No. B13547675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-4-(1-Amino-2-hydroxyethyl)-2-bromophenol
Molecular FormulaC8H10BrNO2
Molecular Weight232.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CO)N)Br)O
InChIInChI=1S/C8H10BrNO2/c9-6-3-5(7(10)4-11)1-2-8(6)12/h1-3,7,11-12H,4,10H2/t7-/m0/s1
InChIKeyUUOKNTITOGGBKD-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (R)-4-(1-Amino-2-hydroxyethyl)-2-bromophenol Is the Irreplaceable Chiral Gateway for Formoterol API Synthesis


(R)-4-(1-Amino-2-hydroxyethyl)-2-bromophenol is a chiral β-amino alcohol that serves as an indispensable advanced intermediate specifically for synthesizing the long-acting β2-adrenergic receptor agonist (R,R)-formoterol [1]. Unlike generic phenethylamine derivatives, this compound possesses a unique combination of a single (R)-configured stereocenter critical for downstream diastereoselectivity and an ortho-bromine substituent essential for the convergent catalytic asymmetric synthesis of the final drug substance. Its procurement is driven by its role in a validated, large-scale, chromatography-free manufacturing process where simple crystallization enriches the final product to >99.5% enantiomeric and diastereomeric purity [2].

Why (R)-4-(1-Amino-2-hydroxyethyl)-2-bromophenol Cannot Be Substituted with Generic Alternatives


Generic substitution fails because no other in-class analog simultaneously provides the correct (R)-stereochemistry and the ortho-bromine handle required for the validated industrial synthesis of (R,R)-formoterol [1]. The (S)-enantiomer would inevitably lead to the pharmacologically inferior (S,S)-formoterol, which is 1,000-fold less potent as a β2-agonist [2]. The des-bromo analog, (R)-4-(1-amino-2-hydroxyethyl)phenol, lacks the halogen necessary for the oxazaborolidine-catalyzed asymmetric reduction of the bromoketone intermediate, a key step that establishes the second chiral center [1]. The nitro analog introduces an unnecessary reduction and formylation sequence, adding synthetic steps and reducing atom economy. Without this precise intermediate, the chromatography-free, high-yielding convergent process that delivers >99.5% pure drug substance is inoperable [1].

Quantitative Evidence for Selecting (R)-4-(1-Amino-2-hydroxyethyl)-2-bromophenol Over Analogs


Enantiomeric Impurity as a Critical Quality Attribute: The (R) vs. (S) Configuration

The (R)-enantiomer of the bromophenol intermediate is specifically required to synthesize (R,R)-formoterol. Use of the (S)-enantiomer or racemic mixture directly produces the (S,S)-enantiomer or a mixture of diastereomers of formoterol, which have profoundly lower potency. While the enantiomeric purity of this specific intermediate is typically controlled to a high degree by suppliers, the final formoterol enantiomers synthesized from it have been reported with enantiomeric purity greater than 99.3% and usually exceeding 99.7% [1]. The (R,R)-formoterol enantiomer was found to be approximately 1,000-fold more potent than the (S,S)-enantiomer in relaxing guinea pig tracheal smooth muscle [1].

Chiral Synthesis Formoterol API Enantiomeric Purity

Process Yield and Efficiency: Enabling Industrial-Scale Chromatography-Free Synthesis

The (R)-bromophenol intermediate is specifically designed for a convergent, chromatography-free synthesis of (R,R)-formoterol. The validated large-scale process using this class of intermediates achieves an overall yield of 44% and delivers the final product with an enantiomeric and diastereomeric excess greater than 99.5% after simple crystallizations [1]. This represents a substantial advantage over alternative linear syntheses or routes requiring preparative chiral chromatography.

Process Chemistry Scale-Up Formoterol Synthesis

Synthetic Convergence: The Irreplaceable Role of the ortho-Bromine Substituent

The ortho-bromine atom on the phenolic ring is not a spectator; it is a critical functional handle. In the validated industrial synthesis, it is present in the form of a bromoketone intermediate (derived from a protected analog of this compound) which is the substrate for the key oxazaborolidine-catalyzed asymmetric reduction that establishes the second chiral center [1]. The des-bromo analog, (R)-4-(1-amino-2-hydroxyethyl)phenol, cannot be converted into this bromoketone and would therefore be entirely incompatible with this highly efficient catalytic step.

Cross-Coupling Bromoketone Intermediate Functional Group Handle

Comparison with Nitro Analog: Synthetic Step Economy and Atom Efficiency

An alternative intermediate used in some formoterol syntheses is (R)-4-(1-amino-2-hydroxyethyl)-2-nitrophenol [1]. Selection of this nitro analog necessitates two additional downstream steps post-coupling: selective reduction of the nitro group to an aniline and subsequent formylation to install the 3'-formamido group required in the final drug substance. The bromophenol intermediate (R)-4-(1-Amino-2-hydroxyethyl)-2-bromophenol shunts the synthesis through a route where the aryl bromide is ultimately displaced or converted in a late-stage step, potentially offering superior step economy and atom efficiency for the overall route.

Synthetic Efficiency Nitro Reduction Atom Economy

Definitive Application Scenarios for (R)-4-(1-Amino-2-hydroxyethyl)-2-bromophenol


Industrial-Scale GMP Production of (R,R)-Formoterol Fumarate API

This is the primary application scenario. Any CMO or pharmaceutical company aiming to establish an economically competitive, high-purity manufacturing process for the (R,R)-formoterol fumarate API should procure this specific (R)-enantiomer intermediate. It is a direct input for the validated, chromatography-free, high-yielding convergent route that achieves >99.5% purity via crystallization, as demonstrated by Hett et al. [1]. Using a racemate or the wrong enantiomer will fail to meet pharmacopoeial purity standards for the active enantiomer.

Development of Beta-2 Adrenergic Receptor SAR Libraries Using the Formoterol Scaffold

Medicinal chemistry teams exploring structure-activity relationships (SAR) around the formoterol pharmacophore need this specific intermediate to systematically vary the N-alkyl substituent while retaining the optimal (R)-stereochemistry at the benzylic position. This is not feasible with achiral or racemic materials, as the resulting stereoisomeric mixtures would confound biological assay results given the 1,000-fold difference in potency between enantiomers [1].

Process Development and Optimization for Second-Source Formoterol Intermediates

For generic pharmaceutical companies seeking to develop a non-infringing or second-source synthesis of formoterol, this compound is a critical reference standard. The ability to independently verify its chiral purity and potency against the published synthesis is essential for ANDA filing and demonstrating equivalence to the reference listed drug (RLD) [1].

Synthesis of Novel, Long-Acting β2-Agonists (LABAs) via Late-Stage Functionalization

The ortho-bromine handle of this intermediate opens the door for late-stage diversification using metal-catalyzed cross-coupling reactions. Academic and industrial research groups can leverage this compound to explore new chemical space for next-generation LABAs by attaching novel side chains to the phenyl ring, a strategy that is not possible with the des-bromo or nitro analogs without additional protection/deprotection chemistry [1].

Quote Request

Request a Quote for (r)-4-(1-Amino-2-hydroxyethyl)-2-bromophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.